molecular formula C18H24N4O4S B11271798 ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11271798
M. Wt: 392.5 g/mol
InChI Key: QXQSTISIPMAEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate features a pyrazole core substituted at position 5 with a sulfonamide-linked piperazine group bearing a 2,5-dimethylphenyl moiety. The 4-position of the pyrazole is esterified with an ethyl carboxylate.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-11-13(2)5-6-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20)

InChI Key

QXQSTISIPMAEQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Key Reaction:

β-keto ester+hydrazine hydrateEtOH, refluxethyl 5-amino-1H-pyrazole-4-carboxylate\text{β-keto ester} + \text{hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{ethyl 5-amino-1H-pyrazole-4-carboxylate}

This step typically achieves yields of 70–85% under optimized conditions.

Sulfonylation at the Pyrazole C-5 Position

Introducing the sulfonyl group at position 5 of the pyrazole core is critical. Chlorosulfonic acid (ClSO3_3H) and thionyl chloride (SOCl2_2) are employed to generate the reactive sulfonyl chloride intermediate.

Procedure:

  • Sulfonylation :

    • Pyrazole (25 g, 260 mmol) in chloroform is treated with chlorosulfonic acid (166.7 g, 1430 mmol) at 0°C.

    • The mixture is warmed to 60°C for 10 hours, followed by SOCl2_2 (40.8 g, 343.2 mmol) addition to form the sulfonyl chloride.

    • Yield: 80–90% after purification.

  • Isolation :

    • The sulfonyl chloride is extracted into dichloromethane, dried (Na2_2SO4_4), and concentrated.

Synthesis of 4-(2,5-Dimethylphenyl)piperazine

The piperazine moiety is synthesized via nucleophilic aromatic substitution or reductive amination.

Example Route:

  • Substitution Reaction :

    • 2,5-Dimethylbromobenzene reacts with piperazine in dimethylformamide (DMF) at 120°C.

    • Catalyzed by K2_2CO3_3, yielding 4-(2,5-dimethylphenyl)piperazine.

    • Yield: 65–75%.

Coupling of Sulfonyl Chloride with Piperazine

The final step involves reacting the pyrazole-5-sulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine under basic conditions.

Optimized Conditions:

  • Reagents : Pyrazole sulfonyl chloride (1 eq), 4-(2,5-dimethylphenyl)piperazine (1.2 eq), DIPEA (3 eq).

  • Solvent : Dichloromethane (DCM) at 25–30°C for 16 hours.

  • Workup : Aqueous extraction and column chromatography (SiO2_2, ethyl acetate/hexane).

  • Yield : 70–80%.

Comparative Analysis of Methodologies

StepReagents/ConditionsYieldKey Challenges
Pyrazole FormationHydrazine hydrate, ethanol, reflux70–85%Regioselectivity control
SulfonylationClSO3_3H, SOCl2_2, 60°C80–90%Handling exothermic reaction
Piperazine SynthesisK2_2CO3_3, DMF, 120°C65–75%Purification of aromatic amines
CouplingDIPEA, DCM, 25°C70–80%Avoiding over-sulfonylation

Advanced Modifications and Catalytic Approaches

Recent advancements include copper-catalyzed cyclization for pyrazole synthesis and iodine-mediated sulfonylation. For instance, CuBr2_2 and tert-butyl nitrite enable efficient bromination of pyrazole intermediates, which can be adapted for sulfonylation.

Case Study:

A copper(I)-catalyzed protocol achieves 66% yield in sulfonyl chloride formation using acetonitrile at 65°C.

Scalability and Industrial Considerations

Large-scale production requires:

  • Cost-Effective Reagents : Substituting DMF with toluene/water biphasic systems reduces solvent costs.

  • Safety : Controlled addition of chlorosulfonic acid to prevent thermal runaway .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties : Preliminary studies indicate that ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate may inhibit the proliferation of cancer cells. The sulfonamide group is known to enhance the compound's interaction with biological targets involved in cancer progression .
  • Antioxidant Effects : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. This suggests potential applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders .
  • Neuroprotective Activity : The ability of the compound to cross the blood-brain barrier indicates its potential use in neuroprotective therapies. It may modulate neurotransmitter systems or protect neuronal cells from damage caused by various insults .

Case Studies and Research Findings

Several studies have documented the biological effects and applications of related compounds:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of various cancer cell lines
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveModulates neurotransmitter activity
Enzyme InhibitionPotential inhibition of specific enzymes

Notable Studies

  • Study on Antioxidant Activity : A related pyrazole derivative was evaluated for its antioxidant properties using DPPH and nitric oxide scavenging assays, showing significant activity compared to standard antioxidants like ascorbic acid .
  • Neuroprotective Applications : Research highlighted similar compounds' ability to protect against neuronal damage in models of ischemia, suggesting a pathway for developing treatments for stroke and other neurodegenerative diseases .
  • Cancer Research : Investigations into piperazine-containing compounds have indicated their potential as BRD4 inhibitors, which could lead to new therapies for breast cancer by targeting specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Pyrazole Sulfonamides with Aromatic Substituents

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (): Structural Differences: Lacks the piperazine linker; the sulfonamide is directly attached to a 4-methylphenyl group. However, the 4-methylphenyl group may enhance lipophilicity, favoring membrane permeability .
  • Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS 90302-11-7, ):

    • Structural Differences : Features a nitro group and methyl substituents on the sulfonamide-attached phenyl ring, along with methyl groups on the pyrazole core.
    • Functional Implications : The nitro group is electron-withdrawing, increasing sulfonamide acidity and reactivity. This contrasts with the electron-donating dimethyl group on the target compound’s piperazine-linked phenyl ring, which may stabilize the sulfonamide bond .

Piperazine-Linked Sulfonamides

  • Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) (): Structural Differences: Incorporates a thiazole ring and urea moiety instead of a pyrazole. However, the thiazole ring may alter metabolic stability compared to the pyrazole core in the target compound . Molecular Weight: [M+H]+ = 508.3, significantly higher than the estimated ~442.5 g/mol for the target compound, reflecting the added complexity of the urea-thiazole system .
  • Ethyl 2-(4-((2-(4-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10o) (): Structural Differences: Contains a trifluoromethyl group and chloro substituent, enhancing electronegativity and metabolic resistance.

Structural and Crystallographic Insights

  • 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (): Structural Differences: A dihydropyrazole (non-aromatic) with a simpler 4-methylphenylsulfonyl group. Crystallography: The pyrazoline ring is nearly planar (max deviation 0.078 Å), suggesting conformational rigidity. In contrast, the fully aromatic pyrazole in the target compound may exhibit greater planarity, influencing packing efficiency and solubility .

Data Tables

Table 1. Molecular Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound ~C20H26N4O4S ~442.5 Piperazine-2,5-dimethylphenyl, ethyl carboxylate
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate C14H15N3O4S 329.35 4-Methylphenyl, amino group
CAS 90302-11-7 () C15H17N3O6S 359.38 2-Methyl-5-nitrophenyl, pyrazole methyl
Compound 10n () C25H28N6O3S 508.3 [M+H]+ Thiazole, urea, 3,4-dimethylphenyl

Research Findings and Implications

  • Synthetic Routes : The target compound likely follows sulfonylation strategies seen in and , where pyrazole derivatives react with sulfonyl chlorides. Piperazine introduction may require nucleophilic substitution .
  • Biological Activity: Piperazine-containing analogs (e.g., ’s compounds) show enhanced solubility and target engagement compared to purely aromatic sulfonamides.
  • Crystallographic Validation : Programs like SHELXL () and structure validation tools () ensure accurate determination of bond lengths and angles, critical for confirming the planar pyrazole core and sulfonamide geometry .

Biological Activity

Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and neuroprotective effects, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 367.45 g/mol
CAS Number 1710202-77-9
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Study Findings :
    • A study reported that the compound showed a COX-2 selectivity index of over 8.22, indicating potent anti-inflammatory activity with minimal gastrointestinal side effects .
    • In vivo models demonstrated that the compound effectively reduced carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent .

2. Anticancer Activity

The anticancer properties of the compound have also been explored, particularly against various cancer cell lines.

  • Case Studies :
    • A series of pyrazole derivatives were synthesized and tested against human liver carcinoma (HepG-2) cells. This compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
    • Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cancer cell proliferation through hydrophobic and hydrogen bonding interactions .

3. Neuroprotective Effects

Neuroprotective properties have been attributed to this compound as well, particularly in models of neurodegenerative diseases.

  • Research Findings :
    • In a study focusing on neuroprotection, the compound demonstrated the ability to reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration .
    • The mechanism of action appears to involve modulation of signaling pathways associated with apoptosis and inflammation in neural tissues .

Summary of Biological Activities

The following table summarizes the biological activities and findings associated with this compound:

Activity TypeKey Findings
Anti-inflammatory COX-2 selectivity index > 8.22; effective in reducing paw edema in vivo
Anticancer Significant cytotoxicity against HepG-2 cells; IC50 comparable to standard chemotherapeutics
Neuroprotective Reduces oxidative stress markers; modulates apoptosis and inflammation pathways

Q & A

What synthetic methodologies are commonly employed to prepare ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate?

Basic Synthesis Approach
The compound can be synthesized via cyclocondensation of precursor molecules. For pyrazole-4-carboxylate derivatives, a typical protocol involves reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., ethyl acetoacetate) under reflux conditions in polar solvents like ethanol or methanol . Post-cyclization, sulfonation at the pyrazole C5 position can be achieved using sulfonyl chlorides, followed by nucleophilic substitution with 4-(2,5-dimethylphenyl)piperazine. Reaction optimization often requires monitoring by TLC or HPLC to confirm intermediate formation .

How is the structural integrity of this compound validated in crystallographic studies?

Basic Structural Characterization
X-ray crystallography is the gold standard for confirming molecular geometry. For sulfonamide-containing pyrazoles, crystals are grown via slow evaporation in solvents like dichloromethane/hexane. SHELX programs (e.g., SHELXL) are used for refinement, with hydrogen bonds and π-π stacking interactions analyzed to validate supramolecular packing . Crystallographic data (e.g., CCDC entries) should be cross-checked against computational models (DFT) to resolve ambiguities in bond angles or torsional strains .

What pharmacological targets are associated with this compound’s structural analogs?

Basic Pharmacological Profiling
Analogous piperazinyl sulfonamides exhibit affinity for BCL-2 family proteins, making them potential apoptosis modulators . Screening assays (e.g., fluorescence polarization) can assess binding to BCL-2/BCL-xL. Additionally, molecular docking against SARS-CoV-2 main protease (Mpro) has been explored for related compounds, suggesting antiviral potential . Dose-response curves and IC50 values should be validated via enzyme-linked assays (e.g., ELISA) .

What strategies optimize regioselectivity during sulfonation of the pyrazole core?

Advanced Synthesis Challenge
Regioselective sulfonation at C5 requires precise control of reaction conditions. Using bulky bases (e.g., DBU) in anhydrous DMF at 0–5°C can suppress competing reactions at other positions. Monitoring via in situ FTIR helps track sulfonyl chloride consumption. Post-reaction, column chromatography with gradient elution (hexane/ethyl acetate) isolates the desired regioisomer .

How are crystallographic refinement challenges addressed for sulfonamide derivatives?

Advanced Crystallography
Disordered sulfonyl or piperazine groups complicate refinement. Strategies include:

  • Applying restraints to bond lengths/angles using SHELXL’s DFIX and SADI commands.
  • Multi-conformational modeling with PART/SUMP instructions for flexible moieties.
  • Validating thermal parameters (ADPs) via the CheckCIF tool to flag outliers .

What biochemical assays quantify target engagement for this compound?

Advanced Pharmacological Analysis
Surface plasmon resonance (SPR) measures real-time binding kinetics to targets like BCL-2. For cellular assays, CRISPR-engineered cell lines (e.g., BAX/BAK knockout) can isolate compound-specific effects. Flow cytometry with Annexin V/PI staining validates apoptosis induction . Confocal microscopy tracks subcellular localization using fluorescently tagged analogs.

How do computational studies inform SAR for this compound?

Advanced Modeling
Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like Mpro. Free energy perturbation (FEP) calculations predict the impact of substituent changes (e.g., methyl vs. fluoro on the phenyl ring). Electrostatic potential maps (MEPs) generated via Gaussian 09 highlight nucleophilic/electrophilic regions for SAR optimization .

What protocols ensure compound stability during long-term storage?

Basic Stability Management
Lyophilization in amber vials under argon prevents hydrolysis of the ester group. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient). For DMSO stock solutions, aliquot storage at –80°C avoids freeze-thaw degradation. Periodic NMR (1H, 13C) checks detect decomposition .

How are conflicting bioactivity data resolved across studies?

Advanced Data Reconciliation
Contradictions in IC50 values may arise from assay variability (e.g., cell type, ATP concentration). Meta-analyses using standardized metrics (e.g., pIC50) and Bland-Altman plots identify systematic biases. Orthogonal assays (e.g., thermal shift vs. SPR) confirm target engagement .

What structural modifications enhance selectivity for BCL-2 over BCL-xL?

Future Directions
Introducing a 4-chlorophenyl substituent on the piperazine ring (vs. 2,5-dimethyl) reduces BCL-xL affinity by steric clash in the P2 pocket. Isothermal titration calorimetry (ITC) quantifies ΔH/ΔS changes, guiding entropy-driven selectivity. Cryo-EM of compound-bound BCL-2 complexes provides structural insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.